N-(3-chloro-4-methoxyphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
説明
N-(3-chloro-4-methoxyphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3-chloro-4-methoxyphenyl group at the 4-position, a methyl group at the 1-position, and a 4-methylpiperazine substituent at the 6-position. Its structural complexity allows for selective interactions with biological targets, particularly kinases and bacterial enzymes .
Key structural features:
- Pyrazolo[3,4-d]pyrimidine core: A fused bicyclic system providing a rigid scaffold for substituent placement.
- 3-Chloro-4-methoxyphenyl group: Enhances lipophilicity and influences binding affinity.
- 4-Methylpiperazine: A polar group that improves solubility and modulates pharmacokinetics.
特性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN7O/c1-24-6-8-26(9-7-24)18-22-16(13-11-20-25(2)17(13)23-18)21-12-4-5-15(27-3)14(19)10-12/h4-5,10-11H,6-9H2,1-3H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNDXWOPDMMPLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C)NC4=CC(=C(C=C4)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(3-chloro-4-methoxyphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, as well as its mechanisms of action.
Chemical Structure
The compound can be represented by the following chemical formula:
This structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. The compound under discussion has been evaluated for its ability to inhibit various cancer cell lines.
Key Findings:
- Inhibition of Cell Proliferation : The compound demonstrated significant cytotoxicity against multiple cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 5 to 30 µM .
- Mechanism of Action : It appears to induce apoptosis in cancer cells by activating caspase pathways and disrupting cell cycle progression, particularly causing G0/G1 phase arrest .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| A549 | 20 | Caspase activation |
| RFX 393 | 10 | G0/G1 phase arrest |
Anti-inflammatory Activity
The compound has shown promise as an anti-inflammatory agent. Pyrazolo[3,4-d]pyrimidines are known to inhibit pro-inflammatory cytokines.
Key Findings:
- Cytokine Inhibition : In vitro studies indicated a reduction in TNF-alpha and IL-6 levels in macrophage cultures treated with the compound .
- Potential Applications : This activity suggests potential therapeutic applications in conditions like rheumatoid arthritis and inflammatory bowel disease.
Antimicrobial Activity
The antimicrobial properties of N-(3-chloro-4-methoxyphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine have also been explored.
Key Findings:
- Broad-Spectrum Activity : The compound exhibited activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) ranged from 10 to 50 µg/mL .
- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrazolo[3,4-d]pyrimidine derivatives found that the compound significantly inhibited tumor growth in xenograft models. The treated groups showed a reduction in tumor size compared to controls, demonstrating the compound's potential as an anticancer agent .
Case Study 2: Anti-inflammatory Effects
In a clinical trial assessing the anti-inflammatory effects of pyrazolo[3,4-d]pyrimidines, patients with chronic inflammatory diseases reported reduced symptoms and lower levels of inflammatory markers after treatment with the compound .
類似化合物との比較
Structural Analogues and Substitution Patterns
The biological activity of pyrazolo[3,4-d]pyrimidines is highly sensitive to substitutions at positions 1, 4, and 6. Below is a comparison with structurally related compounds:
Key Observations :
- Piperazine vs.
- Aryl Group Variations : Substitutions at the 4-position (e.g., 3-chloro-4-methoxyphenyl vs. 4-chlorophenyl) significantly alter electronic properties and steric hindrance, affecting target binding .
- Sulfonyl vs. Piperazinyl Groups : The methylsulfonyl group in compound 11 () confers antibacterial activity, whereas piperazine derivatives are more commonly associated with kinase modulation .
Physicochemical Properties
- Solubility : The 4-methylpiperazine group enhances water solubility compared to benzylpiperazine derivatives.
- LogP : Estimated LogP values (via molecular weight and substituents):
- Target compound: ~3.2 (moderate lipophilicity).
- Benzylpiperazine analogue (): ~4.1 (higher lipophilicity).
Q & A
Q. What are the recommended synthetic routes and critical purification methods for this compound?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, pyrazolo[3,4-d]pyrimidine derivatives are often synthesized via cyclocondensation of substituted pyrazole-4-carboxamides with chloroformamidine derivatives under reflux conditions. Purification commonly employs column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization. Key steps include optimizing reaction time (e.g., 6–24 hours) and temperature (80–100°C) to maximize yields . Characterization requires ¹H-NMR (δ 3.48–10.89 ppm for protons in aromatic and piperazinyl groups), elemental analysis (C, H, N within ±0.4% of theoretical values), and ESI-MS for molecular ion confirmation .
Q. How should researchers validate the compound’s structural integrity and purity?
Methodological Answer:
- ¹H-NMR: Confirm substituent positions (e.g., methylpiperazinyl protons at δ 2.3–3.5 ppm, methoxyphenyl aromatic protons at δ 6.8–7.3 ppm) .
- HPLC: Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ≥95% purity thresholds.
- Mass Spectrometry: Validate molecular weight (theoretical: ~450–470 g/mol) and isotopic patterns .
- Elemental Analysis: Ensure deviations ≤0.4% for C, H, N .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in kinase inhibition data across studies?
Methodological Answer: Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentrations, enzyme isoforms). Mitigation strategies:
- Standardized Assays: Use uniform ATP concentrations (e.g., 10 µM) and recombinant kinase isoforms.
- Control Compounds: Include staurosporine or dasatinib as benchmarks.
- Dose-Response Curves: Perform 8-point dilutions (1 nM–10 µM) in triplicate.
- Data Normalization: Express inhibition as % activity relative to vehicle controls .
Q. How can computational modeling guide structure-activity relationship (SAR) studies?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., hydrophobic interactions with 4-methylpiperazinyl groups).
- MD Simulations: Run 100-ns trajectories to assess binding stability (RMSD ≤2.0 Å).
- QSAR Models: Corporate descriptors like ClogP (target ~3.5 for blood-brain barrier penetration) and topological polar surface area (TPSA <90 Ų for oral bioavailability) .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
Methodological Answer:
- Pharmacokinetics: Administer 10 mg/kg IV/PO in Sprague-Dawley rats. Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 h. Analyze via LC-MS/MS (LLOQ: 1 ng/mL). Key parameters: Cₘₐₓ, t₁/₂, AUC₀–₂₄ .
- Toxicity: Conduct 14-day repeat-dose studies in rodents. Monitor liver enzymes (ALT, AST), creatinine, and histopathology (kidney, liver). Compare to vehicle controls .
Methodological Challenges & Solutions
Q. How to address low solubility in biological assays?
Methodological Answer:
- Vehicle Optimization: Use DMSO (≤0.1% final concentration) with co-solvents like PEG-400 or cyclodextrins.
- pH Adjustment: Prepare stock solutions in 10 mM HCl (pH 2.0) for protonation of basic piperazinyl groups.
- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (size: 150–200 nm) via solvent evaporation .
Q. What strategies improve selectivity over off-target kinases?
Methodological Answer:
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